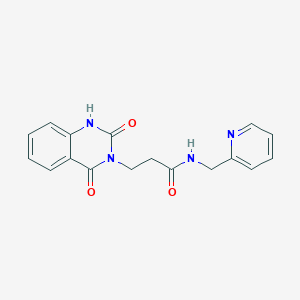

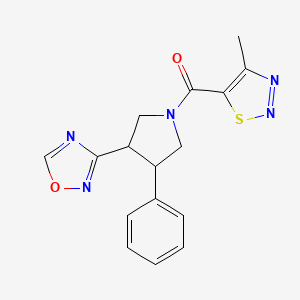

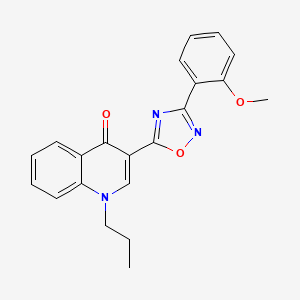

![molecular formula C12H12N2O3 B2402568 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001519-22-7](/img/structure/B2402568.png)

1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a carboxylic acid group. Additionally, it has a 2-methylphenoxy group attached to the pyrazole ring .

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Synthesis and Applications : Pyrazole carboxylic acid derivatives are significant due to their extensive biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial scaffolds in heterocyclic compounds, showcasing a wide range of synthetic applicability and biological activity. The synthesis methods and biological applications of these derivatives are well-documented, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Knoevenagel Condensation in Drug Discovery

Knoevenagel Condensation Products and Anticancer Agents : The Knoevenagel condensation reaction is pivotal in generating α, β‐unsaturated ketones/carboxylic acids and plays a significant role in multicomponent reactions. This reaction has been instrumental in the development of biologically fascinating molecules, particularly in cancer research. It offers a plethora of compounds with remarkable anticancer activity, targeting various cancer-related proteins and pathways. The review also highlights the structure-activity relationships, mode of action, and docking studies, providing insights into the interaction with target proteins (Tokala, Bora, & Shankaraiah, 2022).

Pyrazoline: A Privileged Scaffold in Heterocyclic Synthesis

Reactivity and Applications of Pyrazoline Derivatives : The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives renders them invaluable as building blocks for synthesizing various heterocyclic compounds. The review encapsulates the preparation, reactivity, and applications of DCNP in heterocyclic and dyes synthesis. The unique reactivity of DCNP offers novel and mild reaction conditions, paving the way for the generation of versatile cynomethylene dyes and a wide range of heterocyclic compounds (Gomaa & Ali, 2020).

Properties

IUPAC Name |

1-[(2-methylphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9-4-2-3-5-11(9)17-8-14-7-6-10(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUXYMCOMNLXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCN2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

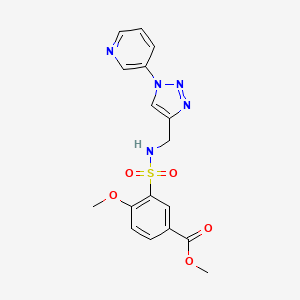

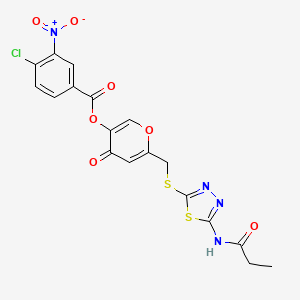

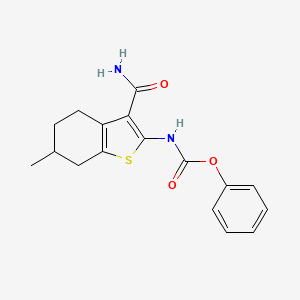

![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)

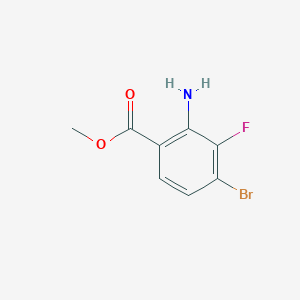

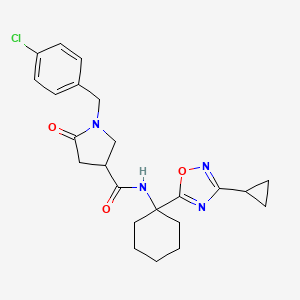

![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)

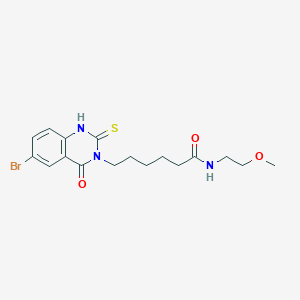

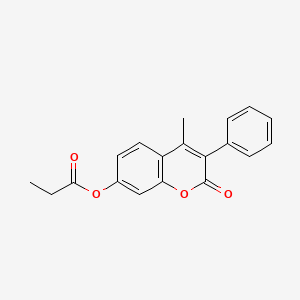

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)